![molecular formula C14H20N3O3P B14002157 Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate CAS No. 53533-29-2](/img/structure/B14002157.png)
Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate is a complex organic compound with the molecular formula C14H20N3O3P. This compound contains aziridine rings, which are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of aziridine rings makes this compound particularly interesting for various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate typically involves the reaction of aziridine derivatives with phosphoryl chloride and subsequent esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. The general synthetic route can be summarized as follows:
Aziridine Formation: Aziridine derivatives are synthesized through the reaction of ethyleneimine with appropriate halides.
Phosphorylation: The aziridine derivatives react with phosphoryl chloride to form the bis(aziridin-1-yl)phosphoryl intermediate.
Esterification: The intermediate is then esterified with methyl 3-(4-aminophenyl)propanoate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: Reduction reactions can open the aziridine rings to form primary amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Primary amines
Substitution: Various aziridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and coatings due to its reactive aziridine rings.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate involves the reactivity of its aziridine rings. The aziridine rings can undergo ring-opening reactions, which are crucial for its function as a cross-linking agent. The molecular targets and pathways involved include nucleophilic attack on the aziridine rings, leading to the formation of stable covalent bonds with various substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The simplest aziridine derivative, used as a building block in organic synthesis.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity to aziridine.
Ethyleneimine: A precursor to aziridine derivatives, used in the synthesis of various nitrogen-containing compounds.
Uniqueness
Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate is unique due to its dual aziridine rings and phosphoryl group, which confer high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring cross-linking and complex molecule synthesis .
Eigenschaften
CAS-Nummer |
53533-29-2 |
|---|---|
Molekularformel |
C14H20N3O3P |
Molekulargewicht |
309.30 g/mol |
IUPAC-Name |
methyl 3-[4-[bis(aziridin-1-yl)phosphorylamino]phenyl]propanoate |
InChI |
InChI=1S/C14H20N3O3P/c1-20-14(18)7-4-12-2-5-13(6-3-12)15-21(19,16-8-9-16)17-10-11-17/h2-3,5-6H,4,7-11H2,1H3,(H,15,19) |
InChI-Schlüssel |
URCNTZFQUZVHPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CC=C(C=C1)NP(=O)(N2CC2)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


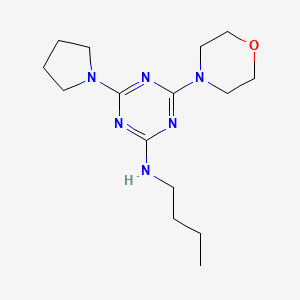
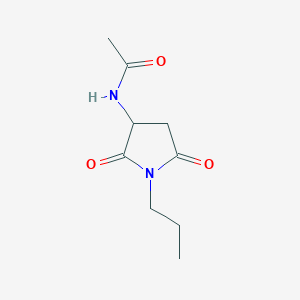
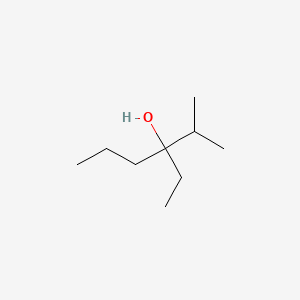
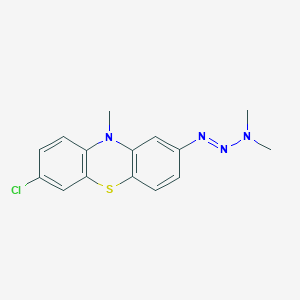
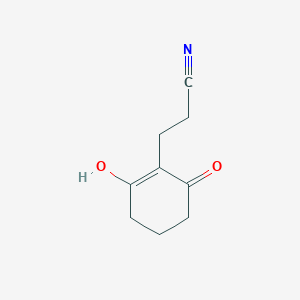
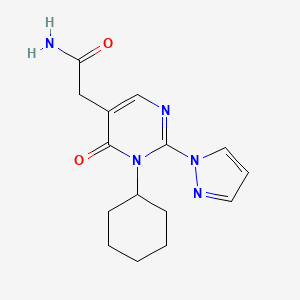
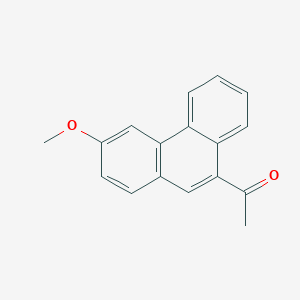
![N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline](/img/structure/B14002127.png)
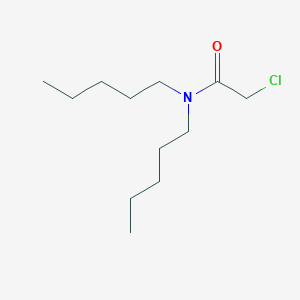
![[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate](/img/structure/B14002149.png)
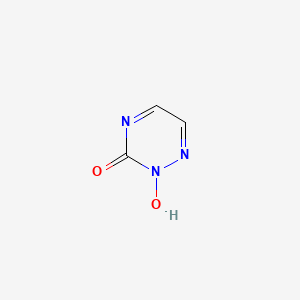
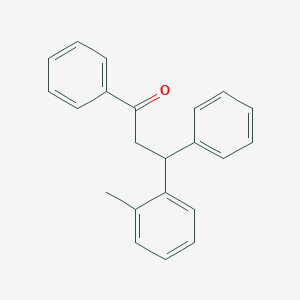
![4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14002169.png)
![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)
